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Compound of Interest
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Cat. No.: B15605486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Introduction
Ogerin and its analogues are potent positive allosteric modulators (PAMs) of the G protein-

coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1

(OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidification. By

allosterically modulating this receptor, Ogerin and its analogues enhance the receptor's

sensitivity to protons, making them valuable research tools for studying the physiological and

pathological roles of GPR68 in various processes, including cancer, inflammation, and

neurological disorders.

This document provides detailed protocols for the synthesis and purification of a prominent

Ogerin analogue, MS48107, which has demonstrated significantly enhanced potency

compared to the parent compound.[1][2] For the purpose of these application notes, MS48107

will be referred to as Ogerin Analogue 1.

II. Synthesis of Ogerin Analogue 1 (MS48107)
The synthesis of Ogerin Analogue 1 is a multi-step process involving the formation of a key

intermediate followed by a final coupling reaction.

A. Overall Synthesis Workflow
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The synthesis of Ogerin Analogue 1 (MS48107) can be visualized as a two-stage process.

The first stage involves the synthesis of a key morpholino-triazine intermediate. The second

stage is the coupling of this intermediate with a benzyl alcohol derivative to yield the final

product.

Stage 1: Intermediate Synthesis

Stage 2: Final Product Synthesis

2,4-dichloro-6-morpholino-1,3,5-triazine

4-(3-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)propyl)morpholineDIPEA, THF

3-morpholinopropan-1-amine

Intermediate 3

Ogerin Analogue 1
(MS48107)NaH, THF

(4-(hydroxymethyl)phenyl)methanol

Click to download full resolution via product page

Figure 1: Overall synthesis workflow for Ogerin Analogue 1.

B. Experimental Protocol: Synthesis of Intermediate 3
(4-(3-(4-chloro-6-morpholino-1,3,5-triazin-2-
yl)propyl)morpholine)
This protocol outlines the synthesis of the key triazine intermediate.

Materials:

2,4-dichloro-6-morpholino-1,3,5-triazine

3-morpholinopropan-1-amine

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for flash chromatography

Procedure:

To a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq) in anhydrous THF at 0 °C,

add DIPEA (1.5 eq).

Slowly add a solution of 3-morpholinopropan-1-amine (1.1 eq) in anhydrous THF to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield Intermediate 3 as a white solid.

C. Experimental Protocol: Synthesis of Ogerin Analogue
1 (MS48107)
This protocol details the final step in the synthesis of Ogerin Analogue 1.
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Materials:

Intermediate 3

(4-(hydroxymethyl)phenyl)methanol

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for flash chromatography

Procedure:

To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of (4-

(hydroxymethyl)phenyl)methanol (1.2 eq) in anhydrous THF dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of Intermediate 3 (1.0 eq) in anhydrous THF to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by TLC.

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0

°C.

Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford Ogerin
Analogue 1 (MS48107).

III. Purification of Ogerin Analogue 1 (MS48107)
Purification is critical to obtain Ogerin Analogue 1 with high purity for accurate biological and

pharmacological studies. A two-step purification process is recommended.

A. Purification Workflow
The initial purification is performed using flash chromatography, followed by a final polishing

step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high

purity.

Crude Ogerin Analogue 1 Flash Chromatography
(Silica Gel) Partially Purified Product Preparative HPLC

(C18 Column)
Pure Ogerin Analogue 1

(>99% Purity)

Click to download full resolution via product page

Figure 2: Purification workflow for Ogerin Analogue 1.

B. Experimental Protocol: Flash Chromatography
This is the initial purification step to remove major impurities.

Materials and Equipment:

Crude Ogerin Analogue 1

Silica gel (230-400 mesh)

Solvents: Dichloromethane (DCM), Methanol (MeOH)

Flash chromatography system
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Procedure:

Dissolve the crude product in a minimal amount of DCM.

Load the sample onto a silica gel column pre-equilibrated with DCM.

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in

DCM).

Collect fractions and monitor by TLC.

Combine the fractions containing the pure product and concentrate under reduced pressure.

C. Experimental Protocol: Preparative HPLC
This final purification step is to achieve high purity of the final compound.

Materials and Equipment:

Partially purified Ogerin Analogue 1

Preparative HPLC system with a UV detector

Reverse-phase C18 column

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Procedure:

Dissolve the partially purified product in a suitable solvent (e.g., DMSO or a mixture of

Mobile Phases A and B).

Inject the sample onto the C18 column.

Elute with a linear gradient of Mobile Phase B in Mobile Phase A (e.g., 10% to 90% B over

30 minutes).
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Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

Collect the fraction corresponding to the main peak.

Lyophilize the collected fraction to obtain the pure Ogerin Analogue 1 as a white solid.

Confirm the purity by analytical HPLC (purity >99% is achievable).[3]

IV. GPR68 Signaling Pathway Modulation by Ogerin
Analogue 1
GPR68 is a proton-sensing receptor that can couple to multiple G protein signaling pathways.

Ogerin and its analogues, including Ogerin Analogue 1, act as biased positive allosteric

modulators, primarily potentiating the Gαs pathway.[2]
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Figure 3: GPR68 signaling pathway modulated by Ogerin Analogue 1.
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Under acidic conditions (increased H⁺), GPR68 is activated. Ogerin Analogue 1, acting as a

PAM, binds to an allosteric site on GPR68 and enhances its sensitivity to protons. This leads to

a preferential activation of the Gαs signaling cascade. Activated Gαs stimulates adenylyl

cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA

then phosphorylates downstream targets, such as the transcription factor CREB (cAMP

response element-binding protein), leading to changes in gene expression and cellular

responses. The presence of the Ogerin analogue biases the signaling away from the Gαq

pathway, which would otherwise lead to phospholipase C activation, IP₃ production, and

intracellular calcium release.

V. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and activity of

Ogerin Analogue 1 (MS48107).

Parameter Value Reference

Synthesis Yield (Final Step) 70-85% (typical) [1]

Final Purity (after HPLC) >99% [3]

Molecular Weight 417.5 g/mol N/A

EC₅₀ (GPR68 PAM activity) ~30 nM (at pH 7.4) [1]

Fold Increase in Potency vs.

Ogerin
~33-fold [1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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